molecular formula C23H18N6O3S B2991140 N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 1223823-34-4

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2991140
CAS No.: 1223823-34-4
M. Wt: 458.5
InChI Key: WAGKLLCIGWWYBN-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a pyrazolotriazolopyrazine core, and a sulfanylacetamide group

Preparation Methods

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazolotriazolopyrazine Core: This involves the condensation of appropriate hydrazine derivatives with triazole precursors under controlled conditions.

    Attachment of the Sulfanylacetamide Group: This step involves the nucleophilic substitution reaction where the sulfanylacetamide moiety is introduced to the pyrazolotriazolopyrazine core.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfanyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and pyrazolotriazolopyrazine core are likely involved in binding to the active site of the target, while the sulfanylacetamide group may participate in additional interactions that enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole rings or pyrazolotriazolopyrazine cores, such as:

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3S/c1-14-2-4-15(5-3-14)17-11-18-22-25-26-23(28(22)8-9-29(18)27-17)33-12-21(30)24-16-6-7-19-20(10-16)32-13-31-19/h2-11H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGKLLCIGWWYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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